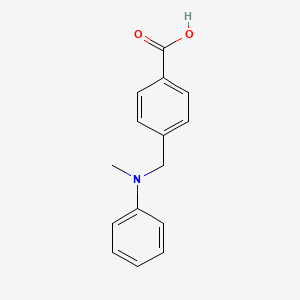

4-((Methyl(phenyl)amino)methyl)benzoic acid

Overview

Description

4-((Methyl(phenyl)amino)methyl)benzoic acid is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antagonistic Activity

4-((Methyl(phenyl)amino)methyl)benzoic acid and its analogs have been studied for their role as antagonists selective for the EP1 receptor subtype. These compounds, particularly those with hydrophilic heteroarylsulfonyl moieties, have shown optimized antagonist activity and in vivo activity in structure-activity relationship (SAR) studies (Naganawa et al., 2006).

2. Pharmacokinetics Study

Research on benzoic acid derivatives, closely related to this compound, focused on their pharmacokinetics in rats. This study aimed at understanding the metabolic behavior and bioavailability of these compounds when administered intravenously and orally (Xu et al., 2020).

3. Antimicrobial Agents

Some derivatives of benzoic acid, including those structurally similar to this compound, have been evaluated for antimicrobial activity. They were synthesized and their structures confirmed through various spectroscopic techniques. Their potential as antimicrobial agents was explored (Komurcu et al., 1995).

4. Spectroscopic Analysis in Organic Electronics

This compound and related compounds have been synthesized and analyzed using infrared and Raman spectroscopy. These studies have implications in the field of organic electronics, particularly for understanding the molecular vibrations and stability of such compounds (Kurt et al., 2011).

5. Application in Liquid Crystal Technology

Compounds derived from benzoic acid, akin to this compound, have been synthesized and characterized for their potential application in liquid crystal technology. This includes the synthesis of intermediates for ferroelectric and antiferroelectric liquid crystals (Qing, 2000).

Mechanism of Action

Target of Action

The primary target of 4-((Methyl(phenyl)amino)methyl)benzoic acid is the GPR54, a G protein-coupled receptor . This receptor plays a crucial role in various biological processes, including signal transduction.

Mode of Action

this compound interacts with its target, the GPR54 receptor, by acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell.

Result of Action

The activation of the GPR54 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been noted for its antihemorrhagic properties, suggesting its potential use in the treatment of internal hemorrhage .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Properties

IUPAC Name |

4-[(N-methylanilino)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDFJVMZSRHHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BUTANAMIDE HYDROCHLORIDE](/img/structure/B2538007.png)

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![5-[(E)-2-[1-[(4-Methoxyphenyl)methyl]triazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2538014.png)

![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2538022.png)

![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)